N3Ac-OPhOMe
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Overview
Description
Mechanism of Action
Target of Action
N3Ac-OPhOMe is a click chemistry reagent containing an azide group
Mode of Action
As a click chemistry reagent, it likely interacts with its targets through a cycloaddition reaction that forms a covalent bond . This allows for the modification of the target molecule, potentially altering its function or properties.
Biochemical Pathways
Given its role as a click chemistry reagent, it can be inferred that it may be involved in a variety of biochemical pathways depending on the specific targets it modifies .
Result of Action
As a click chemistry reagent, it is likely used to modify target molecules, which could result in changes to their function or properties .
Action Environment
Factors such as temperature, ph, and the presence of other chemicals could potentially influence its reactivity and effectiveness .
Biochemical Analysis
Biochemical Properties
N3Ac-OPhOMe plays a crucial role in various biochemical reactions, particularly in click chemistry. This compound interacts with enzymes, proteins, and other biomolecules through azide-alkyne cycloaddition reactions. The azide group in this compound reacts with terminal alkynes in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making this compound an invaluable tool for bioconjugation and labeling studies .
Cellular Effects
This compound influences various cellular processes by facilitating the modification of proteins and other biomolecules. This compound can be used to label specific proteins within cells, allowing researchers to track their localization, interactions, and functions. Additionally, this compound can impact cell signaling pathways and gene expression by modifying key signaling proteins and transcription factors. These modifications can alter cellular metabolism and other critical cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in azide-alkyne cycloaddition reactions. The azide group in this compound forms a covalent bond with terminal alkynes in the presence of a copper catalyst, resulting in the formation of triazole linkages. This reaction is highly specific and efficient, allowing for the precise modification of proteins and other biomolecules. This compound can also inhibit or activate enzymes by modifying their active sites or regulatory domains, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under standard storage conditions, but its reactivity can decrease over time if not stored properly. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects can include changes in protein localization, interactions, and activity, which can impact overall cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound can effectively label and modify specific proteins without causing significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects, including cellular stress, apoptosis, and organ damage. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein modification and bioconjugation. This compound interacts with enzymes and cofactors involved in azide-alkyne cycloaddition reactions, leading to the formation of stable triazole linkages. These modifications can affect metabolic flux and metabolite levels by altering the activity and interactions of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function. This compound can be targeted to specific cellular compartments or tissues, allowing for precise modification of proteins and other biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization signals ensure that this compound modifies the intended proteins and biomolecules, leading to precise and controlled biochemical effects .
Preparation Methods
The synthesis of N3Ac-OPhOMe involves the reaction of 4-methoxyphenol with 2-azidoacetyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the azide group . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N3Ac-OPhOMe primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) . In CuAAC, the azide group reacts with an alkyne group in the presence of a copper catalyst to form a triazole ring . In SPAAC, the azide group reacts with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a catalyst . The major products formed from these reactions are triazole derivatives .
Scientific Research Applications
N3Ac-OPhOMe is extensively used in various fields of scientific research:
Comparison with Similar Compounds
N3Ac-OPhOMe is unique due to its combination of an azide group and a methoxyphenyl ester, which allows for selective protein modification . Similar compounds include:
N3Ac-OBn: Contains a benzyl ester instead of a methoxyphenyl ester.
N3Ac-OPh: Contains a phenyl ester instead of a methoxyphenyl ester.
N3Ac-OMe: Contains a simple methoxy ester instead of a methoxyphenyl ester.
These compounds share similar reactivity in click chemistry but differ in their selectivity and efficiency for specific applications .
Properties
IUPAC Name |
(4-methoxyphenyl) 2-azidoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-14-7-2-4-8(5-3-7)15-9(13)6-11-12-10/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCXKHGBUBDDQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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